molecular formula C5H9NO2 B13461696 Morpholine-2-carbaldehyde CAS No. 37396-49-9

Morpholine-2-carbaldehyde

Cat. No.: B13461696
CAS No.: 37396-49-9
M. Wt: 115.13 g/mol
InChI Key: CADBWPMBEYCJFU-UHFFFAOYSA-N
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Description

Morpholine-2-carbaldehyde is an organic compound that features a morpholine ring with an aldehyde functional group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of morpholine with a suitable aldehyde precursor under controlled conditions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine in dimethylformamide at elevated temperatures yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Morpholine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Morpholine-2-carboxylic acid.

    Reduction: Morpholine-2-methanol.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

Morpholine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. Additionally, the morpholine ring can interact with specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple morpholine ring without the aldehyde group.

    Morpholine-4-carbaldehyde: A similar compound with the aldehyde group at the fourth position.

    2-Morpholinoquinoline-3-carbaldehyde: A quinoline derivative with a morpholine ring and an aldehyde group.

Uniqueness

Morpholine-2-carbaldehyde is unique due to the specific positioning of the aldehyde group, which imparts distinct reactivity and biological activity compared to other morpholine derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

CAS No.

37396-49-9

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

morpholine-2-carbaldehyde

InChI

InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2

InChI Key

CADBWPMBEYCJFU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C=O

Origin of Product

United States

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